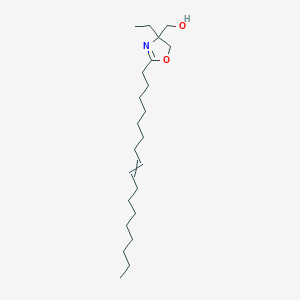
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the 4-oxazolemethanol family of compounds, which are derived from the oxazole ring structure. The compound has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer effects.
Wissenschaftliche Forschungsanwendungen
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- has been studied for its potential applications in medicinal chemistry. The compound has been found to possess anti-inflammatory and anti-cancer effects, and has been investigated as a potential therapeutic agent for the treatment of various diseases. In addition, the compound has been studied for its potential use in the synthesis of other compounds, such as chiral amines and alcohols.
Wirkmechanismus
The mechanism of action of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is not yet fully understood. However, it is believed that the compound may act by modulating the activity of various enzymes and proteins involved in inflammation and cancer. In particular, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. It has also been found to inhibit the activity of several other proteins involved in cancer cell proliferation and survival, including Akt, NF-κB, and STAT3.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- have been studied in a variety of animal models. In mice, the compound has been found to reduce inflammation and reduce the size of tumors. In addition, the compound has been found to reduce the growth of cancer cells in vitro. The compound has also been found to reduce the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- has several advantages for lab experiments. The compound is relatively easy to synthesize and is available commercially. In addition, the compound is stable and can be stored for extended periods of time. However, the compound has several limitations for lab experiments. The compound is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, the compound has a low solubility in aqueous media, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- are numerous. Further research is needed to better understand the mechanism of action of the compound and to identify other potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of the compound in humans. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods for the compound. Finally, further studies are needed to identify and characterize novel analogs of the compound that may possess improved biological activities.
Synthesemethoden
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is synthesized via a multi-step process. The first step involves the reaction of 4-methyl-2-pentanone with ethyl vinyl ether in the presence of a base catalyst. This reaction results in the formation of a cyclic ether. The next step involves the reaction of this cyclic ether with ethyl 2-heptadecenoate, yielding the 4-oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- compound. This reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-Ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole", "Chloroacetic acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Sodium azide", "Sodium borohydride", "Methanol", "Ethanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-2-carboxylic acid by reacting 4-Ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole with chloroacetic acid in the presence of sodium hydroxide.", "Step 2: Oxidation of 4-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-2-carboxylic acid to 4-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-2-carboxylic acid hydroperoxide using hydrogen peroxide.", "Step 3: Cyclization of 4-(8-Heptadecen-1-yl)-4,5-dihydro-1H-imidazole-2-carboxylic acid hydroperoxide to 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- using acetic anhydride and sodium azide.", "Step 4: Reduction of the oxazole ring in 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- to yield 4-Ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole using sodium borohydride in methanol.", "Step 5: Conversion of 4-Ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-1H-imidazole to the final product 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- by reacting it with acetic anhydride and acetic acid in water." ] } | |
CAS-Nummer |
68140-98-7 |
Molekularformel |
C23H43NO2 |
Molekulargewicht |
365.6 g/mol |
IUPAC-Name |
[4-ethyl-2-[(E)-heptadec-8-enyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(4-2,20-25)21-26-22/h11-12,25H,3-10,13-21H2,1-2H3/b12-11+ |
InChI-Schlüssel |
FYWZXBFLSZJILE-VAWYXSNFSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(CC)CO |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Andere CAS-Nummern |
68140-98-7 |
Physikalische Beschreibung |
Liquid |
Synonyme |
Alkaterge E, 2-Heptadecenyl-4-ethyl-2-oxazoline-4-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



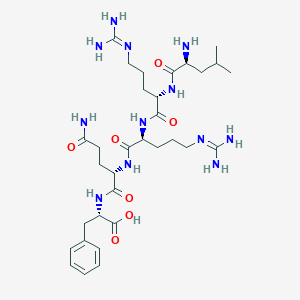
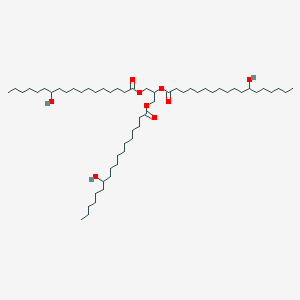
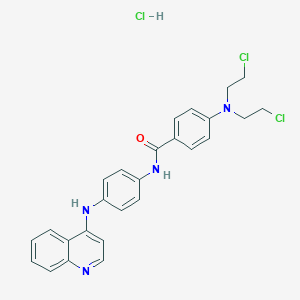

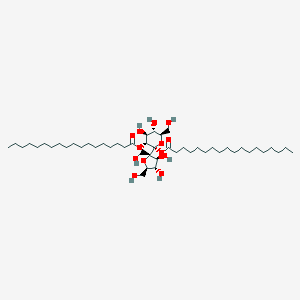
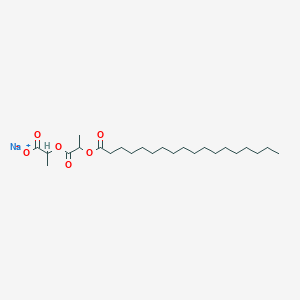
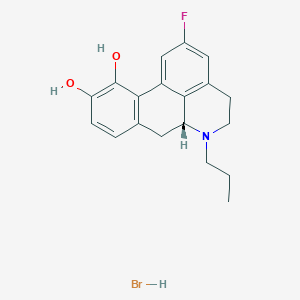
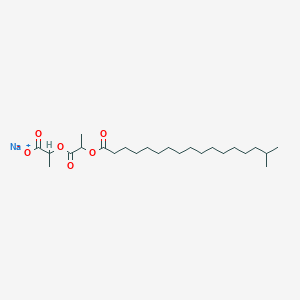


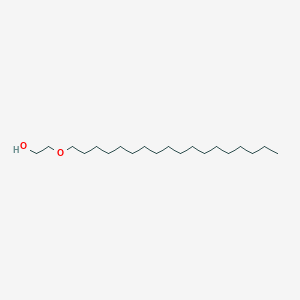
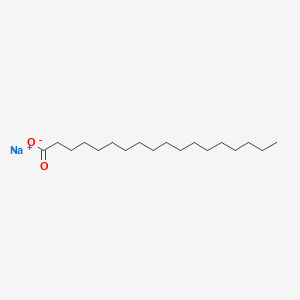
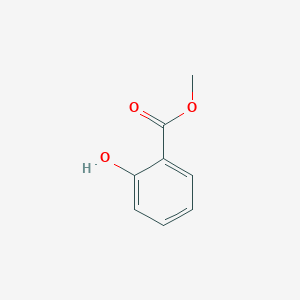
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)